molecular formula C21H18ClN3O3 B1216800 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile

2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile

Cat. No. B1216800
M. Wt: 395.8 g/mol
InChI Key: ACLJMBVYCCDWSD-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile have been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one and observed moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Structural Analysis

The synthesis of structurally related compounds and their crystal structures have been a focus of research. For example, Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, providing insights into the structural aspects of these compounds (Duan et al., 2014).

Reaction Mechanisms and Kinetics

Investigations into the reaction mechanisms and kinetics involving similar compounds have also been conducted. Travia et al. (2011) studied the kinetics of formation of cationic cis-rhenium(VII) oxoimido complexes, revealing insights into the inductive effects and reaction constants (Travia et al., 2011).

Antiviral Activity

Research has also been conducted on the antiviral activities of related compounds. Mai et al. (1997) synthesized arylketotetramethylene analogues of disoxaril and tested them against various human rhinovirus serotypes, highlighting the potential of these compounds in antiviral applications (Mai et al., 1997).

Antioxidant Activity

The antioxidant activities of derivatives have also been explored. Thanuja et al. (2022) synthesized benzoin derivatives and evaluated their enhanced antioxidant activities, indicating the potential of these compounds in oxidative stress-related applications (Thanuja et al., 2022).

Anticancer and HIV Inhibition

Some studies have focused on the anticancer and HIV inhibition properties of related compounds. Patel et al. (2013) prepared derivatives and evaluated their properties against cancer and HIV, suggesting their potential use in medical treatment (Patel et al., 2013).

properties

Product Name

2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H18ClN3O3/c22-17-5-1-15(2-6-17)14-27-18-7-3-16(4-8-18)20-24-19(13-23)21(28-20)25-9-11-26-12-10-25/h1-8H,9-12,14H2

InChI Key

ACLJMBVYCCDWSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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